

Thermochemistry of (R)-(+)-Propylene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-(+)-propylene oxide	
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Introduction

(R)-(+)-Propylene oxide, a chiral epoxide, is a vital building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and the development of efficient synthetic routes. This technical guide provides a comprehensive overview of the core thermochemical data for propylene oxide, details the experimental methodologies used for their determination, and presents visual workflows of these key experimental techniques.

While the focus of this guide is **(R)-(+)-propylene oxide**, it is important to note that the majority of publicly available, high-precision thermochemical data has been determined for the racemic mixture of propylene oxide. The thermochemical properties of enantiomers, such as the standard enthalpy of formation and combustion, are theoretically identical. Minor differences can arise in chiral environments or in the crystalline state, but for most applications, the data for the racemic mixture serves as a highly accurate proxy for the pure (R)-(+)-enantiomer.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of propylene oxide. These values have been compiled from various sources, with primary data originating from combustion and adiabatic calorimetry, and vapor pressure measurements.



Table 1: Enthalpy and Entropy Data for Propylene Oxide

Thermoche mical Quantity	Symbol	Value	Units	State	Reference
Standard Enthalpy of Formation	ΔfH°	-94.68 ± 0.63	kJ/mol	Gas	[1][2]
Standard Enthalpy of Formation	ΔfH°	-122.6 ± 0.63	kJ/mol	Liquid	[2]
Standard Enthalpy of Combustion	ΔcH°	-1917.4 ± 1.1	kJ/mol	Liquid	[2]
Standard Molar Entropy	S°	196.27	J/mol·K	Liquid	[2]

Table 2: Heat Capacity of Liquid Propylene Oxide

Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)	Reference
298.15	125.1	[2]
300	122.19	[2]

Table 3: Phase Change Data for Propylene Oxide

Property	Symbol	Value	Units	Reference
Enthalpy of Vaporization	ΔνарΗ	27.35	kJ/mol	[1]



Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and vapor pressure measurements. The following sections detail the methodologies for the key experimental techniques employed.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of propylene oxide is typically derived from its enthalpy of combustion, which is measured using a bomb calorimeter. Given that propylene oxide is a volatile liquid, special procedures are required for its handling and combustion.

Experimental Procedure:

- Sample Preparation: A known mass of high-purity propylene oxide is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a sealed glass ampoule. The mass of the sample is determined with high precision.
- Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is positioned to ensure ignition of the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.
- Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The calorimeter is equipped with a high-precision thermometer and a stirrer.
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.



- Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- Data Analysis: The total heat released is calculated from the observed temperature change
 and the previously determined heat capacity of the calorimeter system (calibrated using a
 standard substance like benzoic acid). Corrections are applied for the heat of combustion of
 the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the
 bomb.
- Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat release and the moles of propylene oxide combusted. The enthalpy of formation is then determined using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

The heat capacity of propylene oxide as a function of temperature is determined using a low-temperature adiabatic calorimeter. This technique measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

Experimental Procedure:

- Sample Loading: A precisely weighed sample of degassed, high-purity propylene oxide is distilled into a sample container within the calorimeter. A small amount of helium gas is often added to the container to improve thermal conductivity.
- Calorimeter Assembly: The sample container is placed within a series of concentric, radiation shields in a high-vacuum chamber. The temperature of the outermost shield is controlled to match the temperature of the sample container, creating an adiabatic environment.
- Cooling: The calorimeter is cooled to the lowest desired temperature, typically using liquid helium or nitrogen.
- Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the sample container, causing a small, incremental increase in temperature. The temperature of the sample is precisely measured before and after the energy input.



- Data Acquisition: The process of energy input and temperature measurement is repeated in small increments across the desired temperature range.
- Calculation of Heat Capacity: The heat capacity at each temperature is calculated from the amount of electrical energy supplied and the corresponding temperature rise.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of propylene oxide, a relatively volatile compound, can be determined using the Knudsen effusion method. This technique relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure. The enthalpy of vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Procedure:

- Sample Preparation: A small amount of liquid propylene oxide is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice in its lid. The cell is weighed accurately.
- Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell can be precisely controlled.
- Effusion Measurement: The chamber is evacuated, and the cell is heated to a constant, known temperature. The propylene oxide effuses through the orifice into the vacuum. The rate of mass loss is determined by measuring the mass of the cell at the beginning and end of a known time interval, or by continuous measurement using a microbalance.
- Varying Temperature: The experiment is repeated at several different temperatures to obtain vapor pressure data as a function of temperature.
- Calculation of Vapor Pressure: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of propylene oxide using the Knudsen equation.

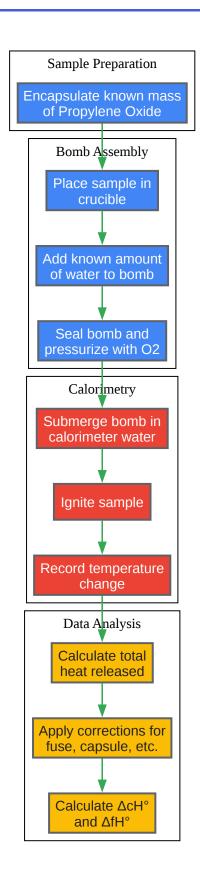


• Calculation of Enthalpy of Vaporization: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Visualizations

The following diagrams illustrate the logical workflows of the experimental techniques described above.

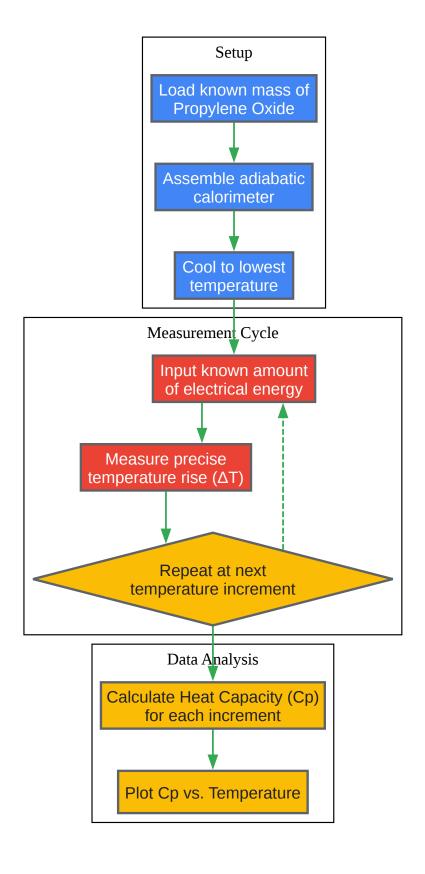




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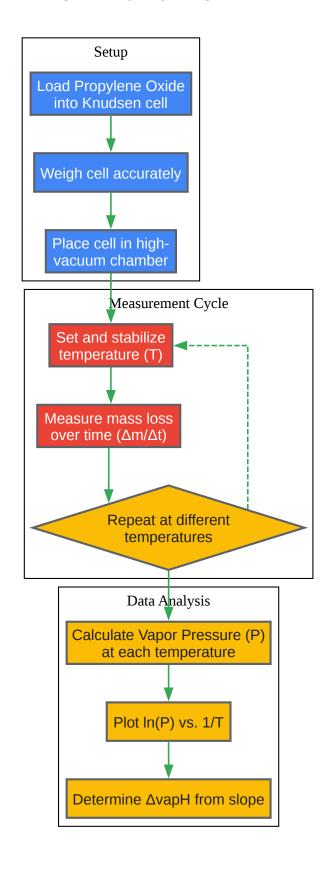
Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.





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Caption: Workflow for determining heat capacity using adiabatic calorimetry.





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Caption: Workflow for determining vapor pressure and enthalpy of vaporization using the Knudsen effusion method.

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- To cite this document: BenchChem. [Thermochemistry of (R)-(+)-Propylene Oxide: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056398#thermochemistry-of-r-propylene-oxide]

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